molecular formula C12H19NO4 B3225643 (1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1250883-76-1

(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B3225643
CAS No.: 1250883-76-1
M. Wt: 241.28
InChI Key: XRDRXGVDCVQVPV-MGURRDGZSA-N
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Description

(1R,2S,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acidis a bicyclic compound featuring a seven-membered azabicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent at the 2-position. Its molecular formula isC₁₂H₁₉NO₄, with a molecular weight of241.28 g/mol (CAS: 1260589-42-1) . The Boc group enhances solubility and stability, making it a key intermediate in pharmaceutical synthesis, particularly for prodrugs and peptide mimetics.

Properties

IUPAC Name

(2S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(13)8(6-7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDRXGVDCVQVPV-MGURRDGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C2CCC1[C@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the use of bicyclo[2.2.1]heptane as a starting material, which undergoes various functional group transformations to introduce the carboxylic acid and Boc-protected amine functionalities.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

  • Nucleophilic Addition: Reactions often involve Grignard reagents and organolithium compounds .

Major Products Formed: The reactions can yield various products, such as alcohols , amines , carboxylic acids , and esters , depending on the specific conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, allowing the compound to engage in further chemical transformations. The bicyclic structure provides rigidity, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Core Structure Variations

The azabicyclo[2.2.1]heptane scaffold is shared among related compounds, but differences in substituent positions and stereochemistry significantly alter their properties:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Features Reference
(1R,2S,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid 2-carboxylic acid C₁₂H₁₉NO₄ 241.28 Boc-protected amine, chiral centers
(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid 3-carboxylic acid C₁₂H₁₉NO₄ 241.28 Carboxylic acid at position 3
rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 2-carboxylic acid C₇H₁₀O₃ 142.15 Oxygen bridge (7-oxa), racemic mixture
2-Azabicyclo[2.2.1]heptane-7-carboxylic acid HCl 7-carboxylic acid C₇H₁₁NO₂·HCl 178.00 Unprotected amine, hydrochloride salt

Key Observations :

  • Position of carboxylic acid : The target compound’s 2-carboxylic acid group (vs. 3- or 7-position in others) impacts hydrogen bonding and receptor interactions.
  • Protective groups : Boc protection (as in the target compound) improves stability compared to unprotected amines (e.g., ’s hydrochloride salt).
  • Bridging atoms : Replacement of nitrogen with oxygen (7-oxa analogs) reduces basicity and alters pharmacokinetics .

Stereochemical Differences

Stereochemistry critically affects biological activity and synthetic utility:

  • The target compound’s (1R,2S,4S*)configuration denotes a racemic mixture, while enantiopure analogs (e.g.,(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid) are used in asymmetric synthesis .
  • highlights the synthesis of (1S,2R,4R)- and (1R,2S,4S)-N-benzoyl derivatives, demonstrating the importance of stereocontrol in drug design .

Biological Activity

(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a bicyclic framework and a tert-butyloxycarbonyl (Boc) protecting group, which influence its biological interactions.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 500556-91-2
  • Purity : ≥ 97%

This compound is commonly used as an intermediate in organic synthesis, particularly for developing pharmaceuticals due to its structural complexity and functional groups that allow for further chemical modifications.

The biological activity of this compound is primarily attributed to its interaction with cholinergic receptors. Research indicates that derivatives of azabicyclo compounds can act as ligands for nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in the central and peripheral nervous systems .

Pharmacological Studies

  • Cholinergic Activity : Studies have shown that azabicyclo compounds exhibit significant cholinergic activity, making them potential candidates for treating conditions like Alzheimer's disease and other cognitive disorders .
  • Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial properties against various bacterial strains, indicating their potential as antibiotic agents .
  • Selectivity and Potency : Research on modifications to the azabicyclo framework has revealed varying degrees of selectivity towards different nAChR subtypes, which is critical for minimizing side effects while maximizing therapeutic effects .

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of this compound demonstrated that specific modifications could enhance binding affinity to nAChRs. The synthesized compounds were evaluated using radiolabeled ligand binding assays, revealing promising candidates with high selectivity for the α4β2 subtype over α3β4 .

Case Study 2: In Vivo Efficacy

Another research project assessed the in vivo efficacy of a derivative in a mouse model of Alzheimer's disease. The compound showed significant improvement in cognitive function as measured by behavioral tests, suggesting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Cholinergic Receptor BindingHigh affinity for α4β2 nAChR subtype
Antimicrobial ActivityEffective against MRSA and other pathogens
Cognitive EnhancementImproved performance in memory tasks

Q & A

Q. How can continuous flow microreactor technology optimize synthesis, particularly for exothermic steps?

  • Methodological Answer : Microreactors enhance safety and yield in exothermic reactions (e.g., hydrazine quenching or acylazide formation):
  • Step 1 : Boc introduction in a PTFE microreactor (flow rate: 0.5 mL/min, 25°C) achieves 96% yield by precise temperature control .
  • Step 2 : Cyclization under continuous flow (RuCl₃/NaIO₄, acetonitrile/H₂O) reduces side reactions, improving stereoselectivity (ee >98%) .
  • Advantages : Reduced reaction time (6 h → 2 h), scalable to gram-scale with 84–94% overall yield .

Q. What analytical techniques resolve stereochemistry and purity discrepancies?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies stereoisomers via coupling constants (e.g., J = 9–12 Hz for axial protons) .
  • X-ray Crystallography : Confirms absolute configuration using single crystals grown from EtOAc/hexane .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) with heptane/EtOH eluents resolve enantiomers (Rₜ differences ≥1.5 min) .
  • Contradiction Management : Discrepancies in melting points or optical rotation are addressed by repeating crystallization (slow cooling) and verifying via LC-MS .

Q. How does stereochemistry influence neuropharmacological activity?

  • Methodological Answer : The (1R*,2S*,4S*) configuration enhances binding to GABAₐ receptors due to:
  • Spatial Fit : The bicyclic core aligns with hydrophobic receptor pockets, while the carboxylate interacts with cationic residues .
  • In Vivo Studies : Enantiopure derivatives show 10-fold higher anticonvulsant activity (ED₅₀ = 15 mg/kg) in murine models compared to racemic mixtures .
    Synthetic modifications (e.g., methyl groups at C4) reduce off-target effects by 50% in receptor profiling .

Q. What strategies resolve contradictory data in reaction yield optimization during scale-up?

  • Methodological Answer :
  • Design of Experiments (DoE) : Multivariate analysis (e.g., temperature, catalyst loading) identifies critical parameters. For example, increasing RuCl₃ from 0.1 to 0.2 mol% improves cyclization yield from 57% to 72% .
  • In Situ Monitoring : ReactIR tracks intermediates during Boc deprotection, optimizing TFA stoichiometry (1.2 equiv. → 1.5 equiv.) to minimize degradation .
  • Statistical Analysis : ANOVA compares batch vs. flow synthesis yields, revealing microreactors reduce variability (RSD <5% vs. 15% for batch) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

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